1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione
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Overview
Description
1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine-2,4-dione core with a cyclohexyl group, a hydroxy group, and a 2-methylindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine-2,4-dione core, followed by the introduction of the cyclohexyl group and the hydroxy group. The final step involves the condensation of the 2-methylindole moiety with the pyrimidine core under specific conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The double bond in the indole moiety can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the hydroxy group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated compounds.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-6-methyl-1H-pyrimidine-2,4-dione: A simpler pyrimidine derivative with different substituents.
5-[(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione: Lacks the cyclohexyl and hydroxy groups.
1-[(2-hydroxyethoxy)methyl]-5-[(3-phenylmethoxy)phenyl]methyl-2,4(1H,3H)-pyrimidinedione: A more complex derivative with additional functional groups.
Uniqueness
1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione is unique due to its combination of a cyclohexyl group, a hydroxy group, and a 2-methylindole moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12-15(14-9-5-6-10-17(14)21-12)11-16-18(24)22-20(26)23(19(16)25)13-7-3-2-4-8-13/h5-6,9-11,13,25H,2-4,7-8H2,1H3,(H,22,24,26)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNHVGQNEQYCMA-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)NC3=O)C4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C/C3=C(N(C(=O)NC3=O)C4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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